
Methyl 5-chloro-2-ethylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-ethylnicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with additional chlorine and ethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-ethylnicotinate typically involves the esterification of 5-chloro-2-ethylnicotinic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
5-chloro-2-ethylnicotinic acid+methanolH2SO4Methyl 5-chloro-2-ethylnicotinate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-2-ethylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 5-chloro-2-ethylnicotinic acid.
Reduction: 5-chloro-2-ethylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-chloro-2-ethylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-2-ethylnicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release nicotinic acid, which is known to act on nicotinic acid receptors. This interaction can lead to various physiological effects, including vasodilation and modulation of lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: Lacks the chlorine and ethyl substituents, making it less hydrophobic.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-chloronicotinic acid: Lacks the ester group, making it more polar.
Uniqueness
Methyl 5-chloro-2-ethylnicotinate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both chlorine and ethyl groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with hydrophobic targets.
Propriétés
Numéro CAS |
850864-55-0 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
methyl 5-chloro-2-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 |
Clé InChI |
SMBSCRCETRUYSN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


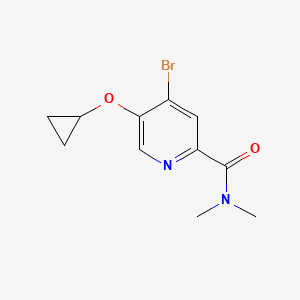
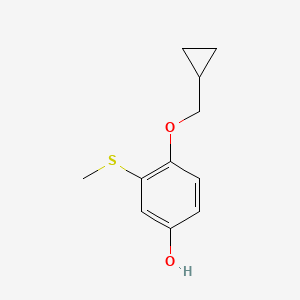

![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
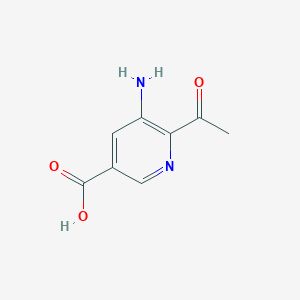
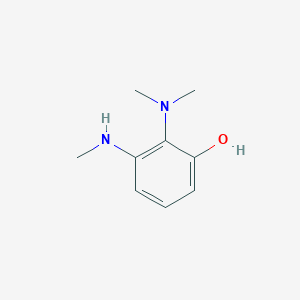
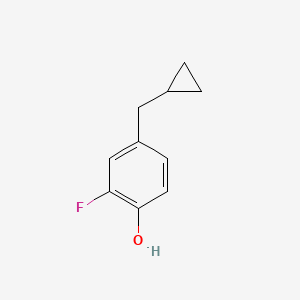
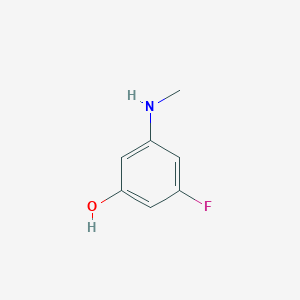

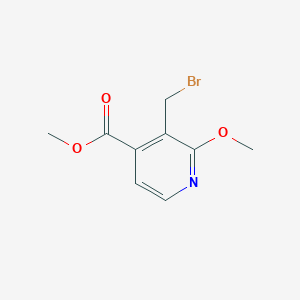
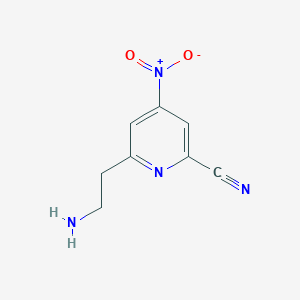
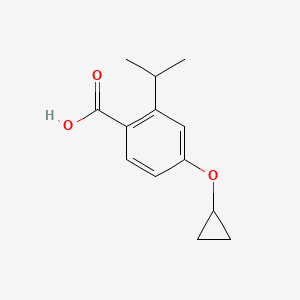
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)

